molecular formula C15H11NO B1628281 2-Phenylquinolin-6-ol CAS No. 87741-94-4

2-Phenylquinolin-6-ol

Cat. No. B1628281
CAS RN: 87741-94-4
M. Wt: 221.25 g/mol
InChI Key: ITPZZVLPTWDTNZ-UHFFFAOYSA-N
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Description

“2-Phenylquinolin-6-ol” is a chemical compound with the molecular formula C15H11N . It is also known as “2-Phenylquinoline” and "α-Phenylquinoline" . This compound is used in the field of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-Phenylquinolin-6-ol”, has been a topic of interest in recent years due to their versatile applications in various fields . Several synthesis protocols have been reported, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of “2-Phenylquinolin-6-ol” can be analyzed using various methods. The compound has a molecular weight of 205.2545 . The IUPAC Standard InChI is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H .

Scientific Research Applications

Organic Electronics and Optoelectronics

2-Phenylquinolin-6-ol derivatives have shown promise in the field of organic electronics and optoelectronics. For instance, oligoquinolines including derivatives of 2-phenylquinolin-6-ol have been studied for their potential in creating high-efficiency blue electroluminescent devices. These compounds exhibit high glass-transition temperatures and reversible electrochemical reduction, making them suitable as emitters and electron-transport materials in organic light-emitting diodes (OLEDs) (Tonzola et al., 2007). Additionally, the photophysical properties of these derivatives, such as absorption and emission spectra, have been extensively investigated to understand their application in OLEDs (Li et al., 2009).

Antimicrobial and Antitumor Agents

2-Phenylquinolin-6-ol and its derivatives have been explored for their antibacterial and antitumor properties. Synthesis and molecular validation of certain derivatives have demonstrated potent DNA gyrase inhibition, showing promise as antibacterial agents, particularly against Gram-positive bacteria (Alagumuthu & Arumugam, 2017). In the realm of cancer research, 2-phenylquinolin-6-ol derivatives have been found to exhibit significant inhibitory activity against various tumor cell lines, suggesting their potential as anticancer drugs (Chou et al., 2010).

Chemical Sensing and Photophysics

The compound has also been studied for its potential in chemical sensing. For instance, 2-phenylquinoline exhibited unique aggregation-induced emission enhancement characteristics, making it a promising candidate for use as a fluorescent pH sensor in acidic and basic media. This property also enables its use in the selective detection of trace amounts of certain compounds in water (Maity et al., 2018).

Antimalarial Activity

Research has also been conducted on the use of 2-phenylquinolin-6-ol derivatives in antimalarial drugs. Studies have found that certain derivatives demonstrated significant antimalarial potency against various strains of Plasmodium, the parasite responsible for malaria (Werbel et al., 1986).

properties

IUPAC Name

2-phenylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPZZVLPTWDTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572148
Record name 2-Phenylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinolin-6-ol

CAS RN

87741-94-4
Record name 2-Phenyl-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87741-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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